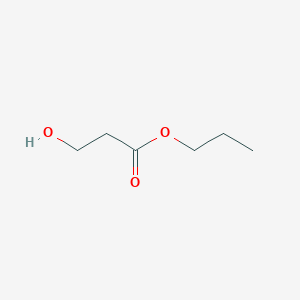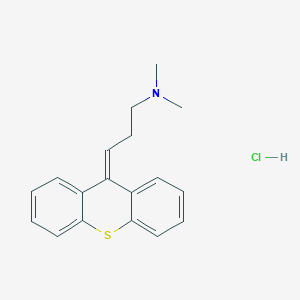
3-chloroprop-1-enylboronic Acid
Vue d'ensemble
Description
3-Chloroprop-1-enylboronic acid, also known as allylchloroboronic acid, is a compound with the molecular formula C3H6BClO2 and an average mass of 120.342 Da . It is an important compound in the field of organic synthesis due to its ability to act as a versatile building block in the development of chemical reactions.
Synthesis Analysis
Boronic acids and their derivatives have been growing in interest, especially after the discovery of the drug bortezomib . The synthetic processes used to obtain these active compounds are relatively simple and well known . The preparation of compounds with this chemical group involves the use of boron in the design of drugs .Molecular Structure Analysis
The molecular structure of 3-chloroprop-1-enylboronic acid consists of a boron atom bonded to two OH groups and a residual group . The exact mass of the compound is 120.014938 Da .Chemical Reactions Analysis
3-Chloroprop-1-enylboronic acid is an important compound in the field of organic synthesis due to its ability to act as a versatile building block in the development of chemical reactions. It is used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Physical And Chemical Properties Analysis
3-Chloroprop-1-enylboronic acid has a molecular weight of 120.34 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 and a topological polar surface area of 40.5 Ų .Applications De Recherche Scientifique
Sensing Applications
Boronic acids, including 3-chloroprop-1-enylboronic Acid, are increasingly utilized in diverse areas of research. One of the key areas is their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection . The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in these sensing applications .
Biological Labelling
The interaction of boronic acids with diols allows their utilization in various areas, one of which is biological labelling . This involves the use of boronic acids to label or tag biological molecules, which can then be detected or tracked for various research purposes .
Protein Manipulation and Modification
Another application of boronic acids is in the field of protein manipulation and modification . Boronic acids can interact with proteins, allowing for their manipulation and modification, which can be useful in various biological and biochemical research contexts .
Separation Technologies
Boronic acids are also used in separation technologies . Their unique chemical properties allow them to be used in the separation of different molecules, which can be particularly useful in analytical chemistry .
Development of Therapeutics
Boronic acids, including 3-chloroprop-1-enylboronic Acid, are used in the development of therapeutics . Their unique interactions with various biological molecules make them useful in the development of new drugs and treatments .
Synthesis of Complex Boronic Acids
Boronic acids are used in the synthesis of complex boronic acids . The synthesis of large libraries of boronic acid derivatives based on multiple chemistries and building blocks has been performed using acoustic dispensing technology . This approach has led to high synthesis success rates and has been used in the discovery of a protease inhibitor .
Luminescent Materials for Organic Electronics and Photonics
The dual role played by the boron atom in stabilizing the chelate ligand and enhancing the π-conjugation makes boronic acids very useful as luminescent materials for organic electronics and photonics .
Controlled Release of Insulin
Boronic acids have also been used in polymers for the controlled release of insulin . This application takes advantage of the unique properties of boronic acids to create materials that can release insulin in a controlled manner .
Mécanisme D'action
Target of Action
3-Chloroprop-1-enylboronic Acid, also known as allylchloroboronic acid, is primarily used in the field of organic synthesis due to its ability to act as a versatile building block. Its primary targets are the reactants in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . .
Biochemical Pathways
The primary biochemical pathway affected by 3-Chloroprop-1-enylboronic Acid is the SM coupling reaction . This reaction is a key method for forming carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry. The downstream effects of this pathway include the formation of complex organic compounds from simpler precursors .
Result of Action
The result of 3-Chloroprop-1-enylboronic Acid’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This allows for the synthesis of a wide variety of complex organic compounds from simpler precursors .
Action Environment
The action of 3-Chloroprop-1-enylboronic Acid can be influenced by various environmental factors. For example, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the efficacy and stability of 3-Chloroprop-1-enylboronic Acid may vary depending on the specific conditions under which it is used, such as temperature, pH, and the presence of other chemicals .
Orientations Futures
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Given the unique properties of boronic acids and their derivatives, there is a growing interest in extending studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .
Propriétés
IUPAC Name |
3-chloroprop-1-enylboronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BClO2/c5-3-1-2-4(6)7/h1-2,6-7H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTGSXGIIONQHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CCCl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3141841.png)

![4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B3141850.png)








![2-Amino-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B3141898.png)

